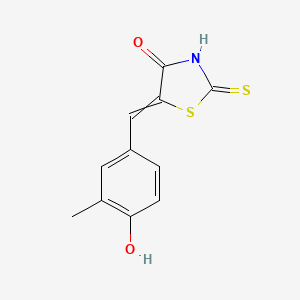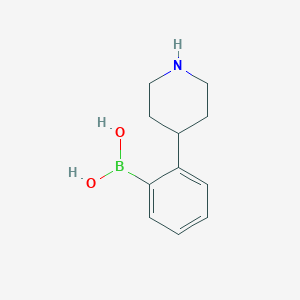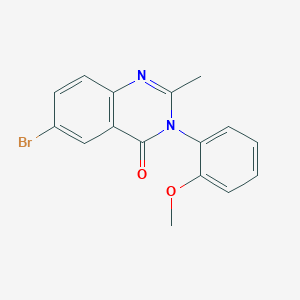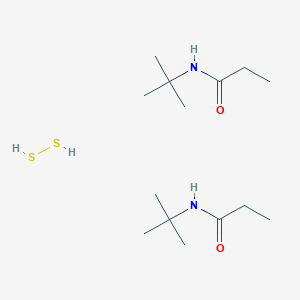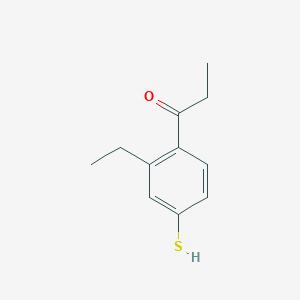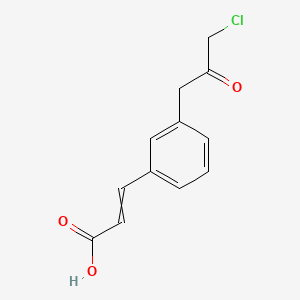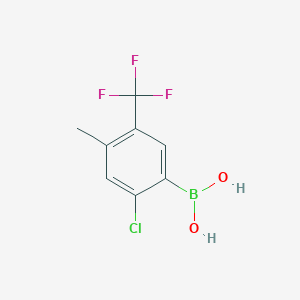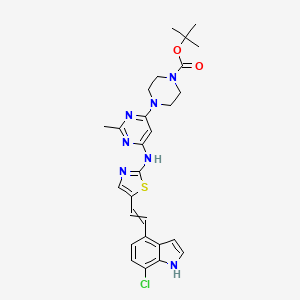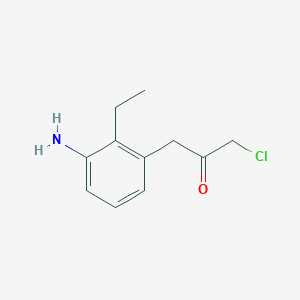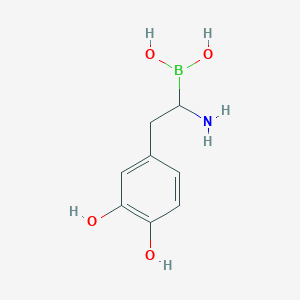
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid is a boronic acid derivative that has garnered significant interest in the scientific community due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of an amino group, a dihydroxyphenyl group, and a boronic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to introduce the boronic acid group. The reaction conditions often require the use of catalysts such as palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The scalability of the hydroboration reaction makes it suitable for industrial applications, where large quantities of the compound are required.
Chemical Reactions Analysis
Types of Reactions
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or alkanes.
Substitution: The amino and dihydroxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions, including Suzuki-Miyaura coupling.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with hydroxyl or amino groups in biological molecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(3,4-dihydroxyphenyl)ethanone
- Boronic acid, [1-amino-2-(3,4-dihydroxyphenyl)ethyl]-, hydrochloride
Uniqueness
(1-Amino-2-(3,4-dihydroxyphenyl)ethyl)boronic acid is unique due to its combination of an amino group, a dihydroxyphenyl group, and a boronic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C8H12BNO4 |
|---|---|
Molecular Weight |
197.00 g/mol |
IUPAC Name |
[1-amino-2-(3,4-dihydroxyphenyl)ethyl]boronic acid |
InChI |
InChI=1S/C8H12BNO4/c10-8(9(13)14)4-5-1-2-6(11)7(12)3-5/h1-3,8,11-14H,4,10H2 |
InChI Key |
QNRBUEVWLHGTEK-UHFFFAOYSA-N |
Canonical SMILES |
B(C(CC1=CC(=C(C=C1)O)O)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


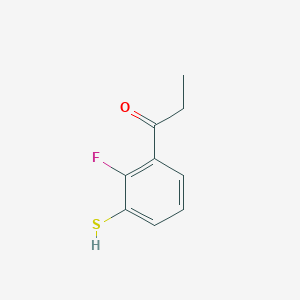
![1-[Bis(trimethylsilyl)methyl]-1-fluoro-3,3,3-trimethyl-1-phenyldisiloxane](/img/structure/B14067978.png)
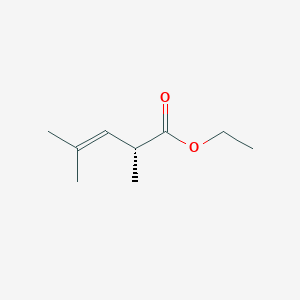
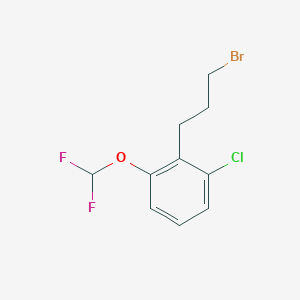
![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)
